(2E,2'E)-1,1'-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one]
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Overview
Description
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of bis-chalcones, which are characterized by the presence of two chalcone units connected through a central piperazine ring. The thiophene rings in the structure contribute to its electronic properties, making it a compound of interest in materials science and medicinal chemistry.
Preparation Methods
The synthesis of (2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] typically involves the reaction of 3-acetyl-2,5-dimethylthiophene with terephthalaldehyde in the presence of a base such as sodium hydroxide in ethanol. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the bis-chalcone product . The reaction conditions are mild, and the product is obtained in high yield after recrystallization from a suitable solvent such as methanol/chloroform.
Chemical Reactions Analysis
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chalcone derivatives.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Scientific Research Applications
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(2E,2’E)-1,1’-(2,5-dimethylpiperazine-1,4-diyl)bis[3-(thiophen-2-yl)prop-2-en-1-one] can be compared with other bis-chalcones and related compounds, such as:
(2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]: This compound has a similar structure but with a phenylene linker instead of a piperazine ring.
(2E,2’E)-3,3’-(Piperazine-1,4-diyl)bis(1-(2-hydroxyphenyl)prop-2-en-1-one): This compound features hydroxyphenyl groups instead of thiophene rings.
Properties
IUPAC Name |
(E)-1-[2,5-dimethyl-4-[(E)-3-thiophen-2-ylprop-2-enoyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-15-13-22(20(24)10-8-18-6-4-12-26-18)16(2)14-21(15)19(23)9-7-17-5-3-11-25-17/h3-12,15-16H,13-14H2,1-2H3/b9-7+,10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQDCXHWSBTGJL-FIFLTTCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C=CC2=CC=CS2)C)C(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1N(CC(N(C1)C(=O)/C=C/C2=CC=CS2)C)C(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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